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molecular formula C7H4BrF3OS B8721666 4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol CAS No. 647856-39-1

4-Bromo-2-[(trifluoromethyl)sulfanyl]phenol

Cat. No. B8721666
M. Wt: 273.07 g/mol
InChI Key: GIAUIBXDRQFJNV-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 1-hydroxy-2-trifluoromethylthiobenzene (16 mmol, 1.0 eq.) in CH2Cl2 (40 mL) at −78° C. was added a solution of Br2 (0.83 mL, 16 mmol, 1.0 eq.) in CH2Cl2 (18 mL) slowly. The resulting mixture was stirred at −78° C. for 2 h and then warmed to room temperature overnight. The reaction mixture was diluted with water (300 mL) and extracted with CH2Cl2 (3×150 mL). The combined organic layer was washed with brine (400 mL), dried (Na2SO4) and concentrated in vacuo. The crude product was purified by column chromatography using 0-10% EtOAc in hexanes as an eluent to afford 4-bromo-1-hydroxy-2-trifluoromethylthiobenzene in 93% yield as a crystalline solid.
Quantity
16 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:9]([F:12])([F:11])[F:10].[Br:13]Br>C(Cl)Cl.O>[Br:13][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([S:8][C:9]([F:12])([F:10])[F:11])[CH:4]=1

Inputs

Step One
Name
Quantity
16 mmol
Type
reactant
Smiles
OC1=C(C=CC=C1)SC(F)(F)F
Name
Quantity
0.83 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)SC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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